1-(3,4-Dimethoxypyridin-2-yl)methanamine

Catalog No.
S14083373
CAS No.
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxypyridin-2-yl)methanamine

Product Name

1-(3,4-Dimethoxypyridin-2-yl)methanamine

IUPAC Name

(3,4-dimethoxypyridin-2-yl)methanamine

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5,9H2,1-2H3

InChI Key

KGUSEJCYFZWERN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CN)OC

1-(3,4-Dimethoxypyridin-2-yl)methanamine is an organic compound featuring a pyridine ring substituted with two methoxy groups at the 3 and 4 positions and an amine group attached to a methylene bridge. Its molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it is often encountered in the dihydrochloride salt form, denoted as 1-(3,4-dimethoxypyridin-2-yl)methanamine dihydrochloride, which includes two hydrochloride ions for stabilization. This compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.

The chemical reactivity of 1-(3,4-dimethoxypyridin-2-yl)methanamine can be attributed to its functional groups. The amine group can undergo typical nucleophilic substitution reactions, while the methoxy groups can participate in electrophilic aromatic substitution under certain conditions. Additionally, this compound can be involved in condensation reactions, forming imines or amides when reacted with carbonyl compounds.

Research indicates that 1-(3,4-dimethoxypyridin-2-yl)methanamine exhibits various biological activities. Compounds with similar structures have been studied for their potential as neuroprotective agents, antidepressants, and anti-inflammatory drugs. The presence of the pyridine ring and methoxy substituents may enhance interactions with biological targets such as receptors or enzymes.

Several synthetic routes can be employed to produce 1-(3,4-dimethoxypyridin-2-yl)methanamine:

  • Pyridine Derivative Reaction: Starting from commercially available 3,4-dimethoxypyridine, the compound can be synthesized via reductive amination with formaldehyde and ammonia or an amine derivative.
  • N-Alkylation: The reaction of 3,4-dimethoxypyridine with a suitable alkyl halide in the presence of a base can yield the desired methanamine derivative.
  • Direct Methanolation: Using a methanol solvent under acidic conditions can facilitate the formation of the methanamine directly from pyridine derivatives.

1-(3,4-Dimethoxypyridin-2-yl)methanamine has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a precursor for synthesizing novel therapeutic agents targeting neurological disorders.
  • Agricultural Chemistry: Due to its biological activity, it could be explored for use in agrochemicals.
  • Material Science: Its unique structure may allow incorporation into polymers or as a ligand in coordination chemistry.

Interaction studies involving 1-(3,4-dimethoxypyridin-2-yl)methanamine focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that compounds with similar structures may interact with serotonin receptors and monoamine oxidase enzymes, indicating potential antidepressant properties. Further research is required to elucidate the specific mechanisms of action and interaction profiles.

Several compounds exhibit structural similarities to 1-(3,4-dimethoxypyridin-2-yl)methanamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Methoxy-4-methylpyridineMethyl group at position 4Lacks the amine functionality
2-Amino-5-methoxypyridineAmino group at position 2Different position of amino group
1-(2-Methylpyridin-3-yl)ethanamineEthyl substitution on pyridineLonger aliphatic chain compared to methylene
1-(3-Pyridyl)methanamineSingle pyridine ring without methoxy groupsSimpler structure; lacks additional functionalization

The uniqueness of 1-(3,4-dimethoxypyridin-2-yl)methanamine lies in its specific arrangement of functional groups which may confer distinct pharmacological properties not present in these similar compounds. The dual methoxy substitutions enhance lipophilicity and potentially improve receptor binding compared to simpler analogs.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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